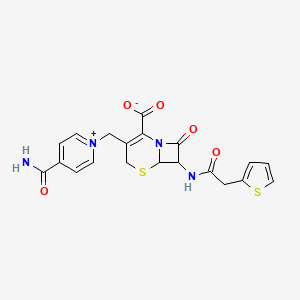

Cefalonium

Übersicht

Beschreibung

Cefalonium ist ein Cephalosporin-Antibiotikum der ersten Generation, das hauptsächlich in der Veterinärmedizin eingesetzt wird. Es ist bekannt für seine breite antibakterielle Aktivität, insbesondere gegen grampositive Bakterien, einschließlich Staphylokokken. This compound wird häufig zur Behandlung von Kuhmastitis verwendet, einer Infektion des Euters bei Milchkühen .

Wissenschaftliche Forschungsanwendungen

Cefalonium hat mehrere Anwendungen in der wissenschaftlichen Forschung, darunter:

Chemie: Wird als Modellverbindung verwendet, um die Reaktivität von Beta-Lactam-Antibiotika zu untersuchen.

Biologie: Untersucht auf seine antibakteriellen Eigenschaften und Resistenzmechanismen in Bakterien.

Medizin: Wird hauptsächlich in der Veterinärmedizin zur Behandlung von Infektionen bei Milchkühen verwendet, insbesondere von Kuhmastitis

Wirkmechanismus

This compound übt seine antibakterielle Wirkung aus, indem es die Synthese der bakteriellen Zellwand hemmt. Es bindet an Penicillin-bindende Proteine (PBPs), die für die Vernetzung von Peptidoglycanschichten in der bakteriellen Zellwand essentiell sind. Diese Hemmung führt zur Schwächung der Zellwand und letztendlich zur Zelllyse und zum Zelltod .

Wirkmechanismus

Target of Action

Cefalonium, a first-generation cephalosporin antibiotic, primarily targets the penicillin-binding proteins (PBPs) located inside the bacterial cell wall . PBPs are crucial for the synthesis of peptidoglycan, a key component of the bacterial cell wall that provides rigidity .

Mode of Action

This compound acts by inhibiting the enzyme transpeptidase, usually following interaction with PBPs . Transpeptidase is responsible for the final stage of peptidoglycan synthesis. The inhibition of cell wall synthesis by this compound produces unstable forms of the bacterium during reproduction, leading to cell lysis . Therefore, this compound is bactericidal in its mode of action.

Biochemical Pathways

The primary biochemical pathway affected by this compound is the peptidoglycan biosynthesis pathway. By inhibiting the transpeptidase enzyme, this compound disrupts the synthesis of the peptidoglycan layer of the bacterial cell wall . This disruption leads to the formation of unstable bacterial forms during reproduction, which eventually lyse.

Pharmacokinetics

It is structurally related to cefaloridine, differing only by the presence of a carbamoyl moiety at the para-position of the pyridine ring . It is known that this compound is used in veterinary medicine, particularly for the treatment of bovine mastitis, and is usually formulated as a solution for intramammary injection .

Result of Action

The primary result of this compound’s action is the lysis of bacterial cells due to the disruption of cell wall synthesis . This leads to the death of the bacteria, thereby helping to control bacterial infections. This compound has a broad spectrum of activity and is effective against both Gram-positive and Gram-negative bacteria .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. While specific studies on this compound are limited, it is known that factors such as temperature, pH, and the presence of other substances can affect the stability and activity of antibiotics in general. Furthermore, the specific environment within the host organism, such as the presence of other microorganisms and the host’s immune response, can also influence the efficacy of this compound .

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Cefalonium wird aus 7-Aminocephalosporansäure synthetisiert. Die Reaktionsbedingungen umfassen typischerweise niedrige Temperaturen (0-10 °C) und pH-Anpassungen, um die Bildung des gewünschten Produkts zu ermöglichen .

Industrielle Produktionsmethoden

Die industrielle Produktion von this compound beinhaltet die großtechnische Synthese unter Verwendung ähnlicher Methoden wie oben beschrieben. Der Prozess ist auf Ausbeute und Reinheit optimiert und beinhaltet häufig den Einsatz fortschrittlicher Reinigungstechniken wie Kristallisation und Chromatographie .

Analyse Chemischer Reaktionen

Arten von Reaktionen

Cefalonium unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: this compound kann unter bestimmten Bedingungen oxidiert werden, was zur Bildung von Sulfoxiden und Sulfonen führt.

Reduktion: Reduktionsreaktionen können this compound in seine entsprechenden Alkohole oder Amine umwandeln.

Substitution: Nucleophile Substitutionsreaktionen können am Beta-Lactamring auftreten und zur Bildung verschiedener Derivate führen

Häufige Reagenzien und Bedingungen

Häufige Reagenzien, die in diesen Reaktionen verwendet werden, umfassen Oxidationsmittel wie Wasserstoffperoxid, Reduktionsmittel wie Natriumborhydrid und Nucleophile wie Amine und Thiole. Die Reaktionen werden typischerweise unter kontrollierten Temperaturen und pH-Bedingungen durchgeführt, um die Bildung des gewünschten Produkts zu gewährleisten .

Hauptprodukte

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, umfassen verschiedene Derivate von this compound, wie Sulfoxide, Sulfone und substituierte Beta-Lactam-Verbindungen .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

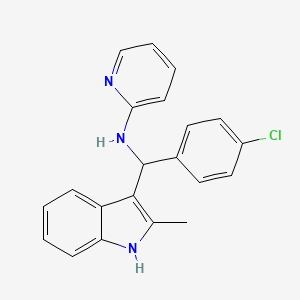

Cefapirin: Ein weiteres Cephalosporin der ersten Generation mit ähnlicher antibakterieller Aktivität.

Cefalotin: Bekannt für seine breite Aktivität und sowohl in der Human- als auch in der Veterinärmedizin eingesetzt.

Cefaclor: Ein Cephalosporin der zweiten Generation mit verbesserter Aktivität gegen gramnegative Bakterien

Einzigartigkeit von Cefalonium

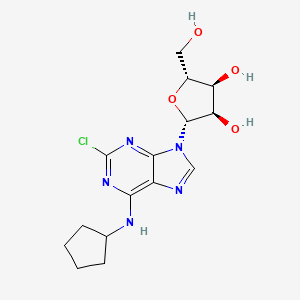

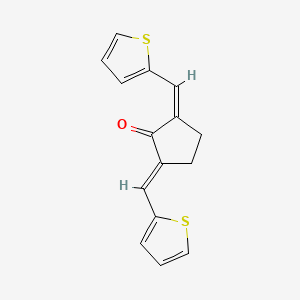

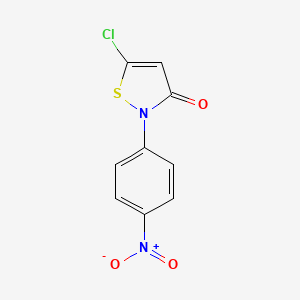

This compound ist einzigartig aufgrund seiner spezifischen Verwendung in der Veterinärmedizin, insbesondere zur Behandlung von Kuhmastitis. Seine Struktur, die einen Thiophen-2-essigsäure-Rest und eine Pyridiniumgruppe umfasst, trägt zu seinen besonderen antibakteriellen Eigenschaften und seinem Aktivitätsspektrum bei .

Eigenschaften

IUPAC Name |

(6R,7R)-3-[(4-carbamoylpyridin-1-ium-1-yl)methyl]-8-oxo-7-[(2-thiophen-2-ylacetyl)amino]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18N4O5S2/c21-17(26)11-3-5-23(6-4-11)9-12-10-31-19-15(18(27)24(19)16(12)20(28)29)22-14(25)8-13-2-1-7-30-13/h1-7,15,19H,8-10H2,(H3-,21,22,25,26,28,29)/t15-,19-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FMZXNVLFJHCSAF-DNVCBOLYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=C(N2C(S1)C(C2=O)NC(=O)CC3=CC=CS3)C(=O)[O-])C[N+]4=CC=C(C=C4)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C(=C(N2[C@H](S1)[C@@H](C2=O)NC(=O)CC3=CC=CS3)C(=O)[O-])C[N+]4=CC=C(C=C4)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18N4O5S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5045388 | |

| Record name | Cefalonium | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5045388 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

458.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5575-21-3 | |

| Record name | Cefalonium | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5575-21-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cefalonium [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005575213 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cefalonium | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11385 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | CEFALONIUM | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=759292 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Cefalonium | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5045388 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Cefalonium | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.499 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CEFALONIUM | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K2P920217W | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the mechanism of action of Cefalonium?

A1: this compound is a first-generation cephalosporin antibiotic. [, , , ] Like other β-lactam antibiotics, it acts by inhibiting bacterial cell wall synthesis. [, , , ] this compound binds to and inactivates penicillin-binding proteins (PBPs), which are essential enzymes involved in the final stages of peptidoglycan synthesis. [, ] This disruption of cell wall integrity leads to bacterial cell death.

Q2: What is the molecular formula and weight of this compound?

A2: This information is not provided in the provided research excerpts. For comprehensive structural data, consult comprehensive chemical databases or the drug's official monograph.

Q3: Is there any information on the spectroscopic data of this compound in the provided research?

A3: The provided research excerpts do not contain information on the spectroscopic data of this compound.

Q4: Is there any research on this compound's stability under various conditions?

A4: While specific stability studies are not detailed in these excerpts, one study mentions the use of this compound in a dry cow treatment combined with an internal teat sealant (bismuth subnitrite). [] This application suggests that this compound is formulated to remain stable and effective within the mammary gland environment.

Q5: What are the primary applications of this compound?

A5: this compound is mainly used to treat bacterial infections in livestock, particularly bovine mastitis caused by Gram-positive bacteria, including Staphylococcus aureus. [, , , , , ]

Q6: Has this compound's efficacy been evaluated in clinical settings?

A6: Yes, several studies have investigated this compound's efficacy in treating bovine mastitis. [, , , ] One study assessed the usefulness of Cefapirin and this compound disks for susceptibility testing of Staphylococcus aureus isolates from bovine mastitis. [] Another study evaluated the effectiveness of dry cow therapy with this compound in treating subclinical mastitis caused by Staphylococcus aureus. [] Additionally, research explored the impact of this compound, administered alone or with a teat sealant, on postpartum mastitis in cows. []

Q7: Are there concerns about bacterial resistance to this compound?

A7: Yes, bacterial resistance to this compound, like other antibiotics, is a concern. One study investigated the antimicrobial resistance of maltose-negative Staphylococcus aureus in South African dairy herds, including resistance to this compound. [] Another study explored the potential selection of Extended-Spectrum Beta-Lactamase (ESBL)-producing Escherichia coli in bovine feces after intramammary this compound administration. []

Q8: What analytical methods are used to detect and quantify this compound?

A8: Several studies utilized high-performance liquid chromatography (HPLC) coupled with tandem mass spectrometry (MS/MS) to determine this compound residues in milk and beef. [, , , ] Additionally, a colloidal gold immunochromatographic assay (GICA) was employed to detect this compound residues in milk. []

Q9: Is there any information on the environmental impact of this compound use in livestock?

A9: One study investigated antimicrobial usage on dairy farms and waste milk feeding practices in England and Wales, mentioning this compound as a commonly used dry cow antibiotic. [] This study highlights the potential for this compound residues to enter the environment through waste milk, raising concerns about selective pressure for antimicrobial resistance in bacteria.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-Hydroxy-6-methyl-2-[4-(methylethyl)phenyl]chromen-4-one](/img/structure/B1668733.png)

![3-[[5-(2,4-dichlorophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]propanoic Acid](/img/structure/B1668737.png)

![4-(6-Hydroxy-7-tricyclo[3.3.1.13,7]dec-1-yl-2-naphthalenyl)benzoic acid](/img/structure/B1668750.png)